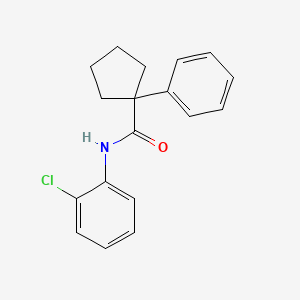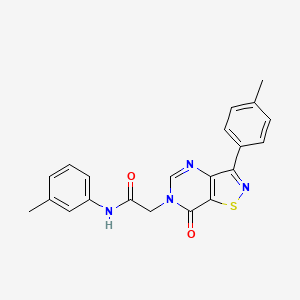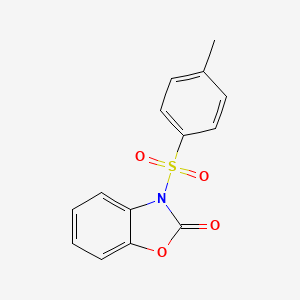![molecular formula C14H13NO3 B3018741 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid CAS No. 361368-55-0](/img/structure/B3018741.png)
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid is a compound that belongs to the class of furoquinolines, which are heterocyclic compounds containing a fused furan and quinoline structure. These compounds are of interest due to their potential biological activities and their use in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related furoquinoline compounds involves several steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-aryol-4-methyl/4,6-dimethyl-3-phenyl furo[3,2-c]-quinolines involves the condensation of 3-benzoyl-4-hydroxyquinolines with W-bromoacetophenones, followed by demethylation and alkylation steps to yield various substituted furoquinolines with potential biological activities .
Molecular Structure Analysis
The molecular structure of furoquinolines is characterized by the presence of a furan ring fused to a quinoline moiety. The specific substituents on the furoquinoline core, such as methyl groups or carboxylic acid functionalities, can significantly influence the chemical behavior and biological activity of these compounds. The structure is often confirmed using spectroscopic methods such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Furoquinolines can undergo various chemical reactions, including electrophilic aromatic substitution, elimination, and oxidation. These reactions are utilized in the synthesis of the quinoline core and in further functionalization of the compound to introduce different substituents that may enhance biological activity. For example, the synthesis of quinoline-3-carboxylic acid ethyl esters from arylmethyl azides involves a domino process that includes an acid-promoted rearrangement, intramolecular electrophilic aromatic substitution, and subsequent oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of furoquinolines, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. These properties are important for the compound's reactivity and its potential application in drug development. The biological activity of these compounds, such as anti-inflammatory properties, is also a key aspect of their chemical properties analysis. For instance, a specific furoquinoline derivative was found to exhibit potent anti-inflammatory activity, which was marginally higher than that of phenylbutazone and aspirin .
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound is involved in proteomics research , indicating that it may interact with proteins or other biomolecules in a specific manner.
Biochemical Pathways
Furo[3,2-c]quinolones, a class of compounds to which this molecule belongs, have been shown to exhibit a wide range of biological activities such as antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation and sedative . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 243.26 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Action Environment
It’s known that the compound has a predicted boiling point of 4283±330 °C , suggesting that it is stable under normal physiological conditions.
特性
IUPAC Name |
2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMWUIGUTIJYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)
![2-Propen-1-one, 3-[5-(3-nitrophenyl)-2-furanyl]-1-phenyl-](/img/structure/B3018659.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)



![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)


![6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3018678.png)
![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)